Advanced Technical Guide: (1S)-1-(1-benzofuran-3-yl)ethan-1-ol in Drug Discovery
Advanced Technical Guide: (1S)-1-(1-benzofuran-3-yl)ethan-1-ol in Drug Discovery
As a Senior Application Scientist, I have structured this technical whitepaper to serve as a definitive, field-proven resource for researchers, medicinal chemists, and drug development professionals. This guide bypasses surface-level summaries to provide a mechanistic and highly technical analysis of (1S)-1-(1-benzofuran-3-yl)ethan-1-ol , focusing on its structural causality, self-validating synthetic protocols, and integration into advanced pharmacological pathways.
Executive Summary & Chemical Identity
(1S)-1-(1-benzofuran-3-yl)ethan-1-ol is a highly valuable chiral secondary alcohol utilized extensively as a privileged building block in the synthesis of bioactive molecules. Unlike its primary alcohol structural isomer, 2-(benzofuran-3-yl)ethanol (CAS: 75611-06-2)[1], or its (1R) enantiomer (CAS: 1059698-12-2)[2], the (1S) configuration provides precise spatial orientation essential for target-specific receptor binding.
The exact identification of this compound is critical for regulatory compliance and synthetic reproducibility, as documented by [3] and commercial chemical repositories[4].
Table 1: Physicochemical and Identification Properties
| Property | Value |
| IUPAC Name | (1S)-1-(1-benzofuran-3-yl)ethan-1-ol |
| CAS Registry Number | 343614-13-1 |
| Molecular Formula | C10H10O2 |
| Molecular Weight | 162.18 g/mol |
| SMILES String | Cc1coc2ccccc12 |
| Stereocenter | (1S) configuration |
| Typical Purity | >95% (Chemical), >99% (Enantiomeric) |
Structural Significance & Stereochemical Causality
In medicinal chemistry, the benzofuran ring acts as a bioisostere for indole and naphthalene, offering enhanced lipophilicity and metabolic stability. However, the true pharmacological value of (1S)-1-(1-benzofuran-3-yl)ethan-1-ol lies in its chiral center.
The Causality of Stereochemistry: When this building block is integrated into larger drug scaffolds (e.g., monoamine oxidase inhibitors or G-protein coupled receptor agonists), the (1S) methyl group dictates the molecule's trajectory into the target's binding pocket. If the incorrect (1R) enantiomer is used, the methyl group often creates steric clashes with hydrophobic residues or enzyme cofactors (such as the FAD cofactor in MAO enzymes), drastically reducing binding affinity and leading to off-target toxicity. Therefore, achieving >99% enantiomeric excess (ee) during synthesis is not just a quality control metric; it is a fundamental requirement for biological efficacy.
Enantioselective Synthesis Workflow
To achieve the required chiral purity without the atom-wasting drawbacks of classical resolution, Asymmetric Transfer Hydrogenation (ATH) is the gold-standard protocol.
Protocol: Enantioselective Synthesis via ATH
Objective: Convert 3-acetylbenzofuran to the (1S)-alcohol with >99% ee. Mechanistic Causality: The use of Noyori’s Ru(II) catalyst with an (S,S)-TsDPEN ligand creates a rigid chiral pocket. This sterically forces the hydride transfer exclusively to the re-face of the ketone, dynamically establishing the (1S) stereocenter with 100% theoretical atom economy.
Step-by-Step Methodology:
-
Catalyst Preparation: In a Schlenk flask under argon, dissolve [RuCl2(p-cymene)]2 (0.5 mol%) and (S,S)-TsDPEN (1.0 mol%) in anhydrous dichloromethane (DCM). Stir at 25°C for 30 minutes to form the active chiral Ru-complex.
-
Substrate Loading: Add 3-acetylbenzofuran (1.0 eq) to the reaction vessel. DCM is chosen specifically to enhance the solubility of the rigid benzofuran scaffold.
-
Hydrogen Source Addition: Slowly add a 5:2 mixture of formic acid/triethylamine (HCOOH/TEA) dropwise at 0°C. Insight: HCOOH acts as the hydride donor, while TEA neutralizes the generated acid, preventing the degradation of the acid-sensitive benzofuran ring and driving the equilibrium forward.
-
Reaction Execution: Warm the mixture to 25°C and stir for 12 hours. Monitor the disappearance of the ketone via TLC (Hexane:EtOAc 4:1).
-
Quenching & Extraction: Quench with saturated aqueous NaHCO3. Extract with ethyl acetate (3 x 20 mL). Combine organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product via silica gel flash chromatography to yield the target (1S)-alcohol.
Fig 1: Enantioselective synthesis workflow via Asymmetric Transfer Hydrogenation.
Analytical Validation & Chiral Resolution Protocols
A synthetic protocol is only as reliable as its validation system. To confirm the success of the ATH workflow, normal-phase chiral High-Performance Liquid Chromatography (HPLC) must be employed.
Protocol: Chiral Validation via HPLC
Mechanistic Causality: Normal-phase chromatography is mandatory. The chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) interacts with the hydroxyl group of the analyte via transient hydrogen bonding. The spatial differences between the (1S) and (1R) enantiomers result in distinct binding affinities, allowing baseline separation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1 mg of the purified product in 1 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v). Filter through a 0.22 µm PTFE syringe filter.
-
Column Equilibration: Install a Chiralcel OD-H column (250 x 4.6 mm, 5 µm). Flush with the mobile phase (Hexane:IPA 90:10) at 1.0 mL/min for 30 minutes.
-
Injection & Detection: Inject 10 µL of the sample. Monitor the eluent using a UV-Vis detector set to 254 nm (targeting the strong π-π* transition of the benzofuran chromophore).
-
Data Analysis: The (1S) enantiomer typically elutes first. Calculate the enantiomeric excess using the area under the curve (AUC): ee(%) =[(AUC_1S - AUC_1R) / (AUC_1S + AUC_1R)] x 100.
Pharmacological Applications & Pathway Integration
Derivatives synthesized from (1S)-1-(1-benzofuran-3-yl)ethan-1-ol are heavily investigated in modern pharmacology.
Table 2: Pharmacological Targets of Benzofuran-3-yl Derivatives
| Target Receptor / Enzyme | Therapeutic Area | Mechanism of Action |
| Monoamine Oxidase (MAO-A/B) | Neurodegenerative Diseases | Reversible/Irreversible inhibition via active site occupation[5] |
| GPR120 (FFAR4) | Metabolic Disorders (Type 2 Diabetes) | Agonism leading to GLP-1 and insulin secretion[6] |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | Competitive inhibition preventing acetylcholine breakdown[7] |
One of the most promising applications of benzofuran derivatives is their role as GPR120 (FFAR4) agonists for the treatment of Type 2 Diabetes, as highlighted in recent patent literature by [6]. When a benzofuran-derived agonist binds to GPR120 on enteroendocrine cells, it triggers a Gq/11-coupled signaling cascade that ultimately results in the exocytosis of Glucagon-Like Peptide-1 (GLP-1), a critical hormone for insulin regulation.
Fig 2: GPR120 metabolic signaling pathway activated by benzofuran derivatives.
Comprehensive References
-
National Center for Biotechnology Information (PubChem) . (1S)-1-(1-benzofuran-3-yl)ethan-1-ol Compound Summary. Retrieved from:[Link][3]
-
MolPort Chemical Database . (1S)-1-(1-benzofuran-3-yl)ethan-1-ol (CAS 343614-13-1) Specifications. Retrieved from:[Link][4]
-
Journal of Medicinal Chemistry (ACS Publications) . Discovery, Biological Evaluation, and Structure–Activity Relationships of Benzofuran Derivatives as Monoamine Oxidase Inhibitors. Retrieved from:[Link][5]
-
Google Patents . GPR120 Agonists for the Treatment of Type II Diabetes (US20140275179A1). Retrieved from:[6]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 4687-23-4|Benzofuran-3-ylmethanol|BLD Pharm [bldpharm.com]
- 3. (1S)-1-(1-benzofuran-3-yl)ethan-1-ol | C10H10O2 | CID 15075484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1S)-1-(1-benzofuran-3-yl)ethan-1-ol | 343614-13-1 | Buy Now [molport.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US20140275179A1 - Gpr120 agonists for the treatment of type ii diabetes - Google Patents [patents.google.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
